molecular formula C₃₃H₅₂O₉ B1141751 Secalciferol 3-Glucuronide CAS No. 203737-06-8

Secalciferol 3-Glucuronide

Cat. No. B1141751
M. Wt: 592.76
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Glucuronidation involves the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to a substrate, facilitated by the enzyme family UDP-glucuronosyltransferases (UGTs). The synthesis of glucuronide conjugates, including Secalciferol 3-Glucuronide, is critical for the body's ability to render hydrophobic molecules more water-soluble, thereby enabling their excretion through urine or bile. Studies on UGT isoform selectivity and kinetics offer insights into the specific pathways and efficiency of glucuronidation processes, including those relevant to Secalciferol 3-Glucuronide formation (Uchaipichat et al., 2004).

Molecular Structure Analysis

The molecular structure of glucuronides is characterized by the presence of a glucuronic acid moiety linked to another molecule. This structural configuration significantly affects the physical and chemical properties of the substance, including its solubility and reactivity. The detailed molecular structure elucidation, often achieved through techniques like NMR spectroscopy and mass spectrometry, is crucial for understanding the biological functions and metabolic fate of glucuronides.

Chemical Reactions and Properties

Glucuronides undergo various chemical reactions, including hydrolysis, which can revert them to their aglycon forms. The stability of glucuronide conjugates, such as Secalciferol 3-Glucuronide, against hydrolysis and other chemical transformations, is an essential factor in their biological activity and toxicity profile. Research into the chemical behavior of glucuronides provides valuable information on their role in drug metabolism and potential implications for drug design and safety assessment.

Physical Properties Analysis

The physical properties of glucuronides, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. These properties are critical for the pharmacokinetics and bioavailability of drugs and their metabolites. Understanding the physical characteristics of Secalciferol 3-Glucuronide helps in predicting its behavior in biological systems and its effectiveness in facilitating the excretion of lipophilic compounds.

Chemical Properties Analysis

The chemical properties of glucuronides, including their reactivity, stability, and interactions with biomolecules, are central to their biological roles. Studies on the formation, metabolism, and excretion of glucuronides contribute to a comprehensive understanding of their function in detoxification processes and potential implications for drug development and toxicology.

For more information on the synthesis, molecular structure, chemical reactions, and properties of glucuronides and their significance in metabolism and pharmacology, the following references provide valuable insights: (Uchaipichat et al., 2004), (Hosoda et al., 1990), (Simas-Tosin et al., 2014).

Scientific Research Applications

Glucuronide Metabolites and Drug Monitoring

Glucuronidation is a significant drug-metabolizing reaction in humans. Although the pharmacological effects of glucuronide metabolites are often overlooked, certain situations may warrant monitoring glucuronide concentrations to optimize therapeutic outcomes. Examples include drugs metabolized into biologically active or reactive glucuronides. Factors like genetic polymorphisms, diseases, age, and drug interactions can modulate the disposition of these metabolites and may have clinical relevance (Shipkova & Wieland, 2005).

Active Metabolites of Morphine

Research has focused on active metabolites of morphine, particularly morphine-6-glucuronide (M-6-G), due to its potent analgesic effects. Understanding the enzymes responsible for glucuronide formation is crucial, as these enzymes form hetero-oligomers that can metabolize a broader range of compounds. Such knowledge could lead to advancements in drug metabolism by glucuronidation (Oguri, 2000).

Biomarkers of Alcohol Consumption and Abuse

Ethyl glucuronide (EtG) is a stable marker in hair for detecting and quantifying long-term alcohol consumption. The analysis of EtG levels in hair samples is beneficial, but factors like hair length, cosmetic treatment, gender, and pathophysiological conditions need consideration during data interpretation. EtG quantification in hair is a promising tool for objectively assessing alcohol consumption over extended periods (Crunelle et al., 2014).

Biomarkers in Human Health

The review on biomarkers of deoxynivalenol (DON) and its modified form DON-3-glucoside (DON-3G) in humans emphasizes the significance of identifying these toxins' biomarkers due to their toxic effects. The review provides a comprehensive assessment of the profiles of human DON biomarkers across different regions, ages, sexes, and dietary habits, highlighting the importance of these biomarkers in safeguarding human health (Deng et al., 2021).

properties

CAS RN

203737-06-8

Product Name

Secalciferol 3-Glucuronide

Molecular Formula

C₃₃H₅₂O₉

Molecular Weight

592.76

synonyms

(3β,5Z,7E,24R)-24,25-Dihydroxy-9,10-secocholesta-5,7,10(19)-trien-3-yl β-D-Glucopyranosiduronic Acid

Origin of Product

United States

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